molecular formula C9H10F3NO B13117581 3-methoxy-N-methyl-N-(trifluoromethyl)aniline

3-methoxy-N-methyl-N-(trifluoromethyl)aniline

Cat. No.: B13117581
M. Wt: 205.18 g/mol
InChI Key: LGHGRBPPKHZTEG-UHFFFAOYSA-N
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Description

3-Methoxy-N-methyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3NO It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a trifluoromethyl group, and a methoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyl-N-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group into the aniline structure. One common method is the reaction of 3-methoxyaniline with methyl trifluoromethyl ketone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-methyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen atoms onto the benzene ring.

Scientific Research Applications

3-Methoxy-N-methyl-N-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-5-(trifluoromethyl)aniline
  • 2-Methyl-3-(trifluoromethyl)aniline
  • 3-(Trifluoromethyl)aniline

Uniqueness

3-Methoxy-N-methyl-N-(trifluoromethyl)aniline is unique due to the presence of both a methoxy group and a trifluoromethyl group on the aniline structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

3-methoxy-N-methyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3NO/c1-13(9(10,11)12)7-4-3-5-8(6-7)14-2/h3-6H,1-2H3

InChI Key

LGHGRBPPKHZTEG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)OC)C(F)(F)F

Origin of Product

United States

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